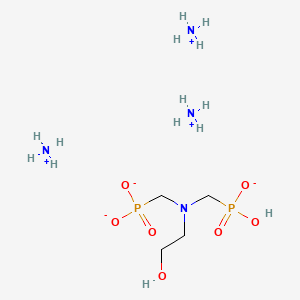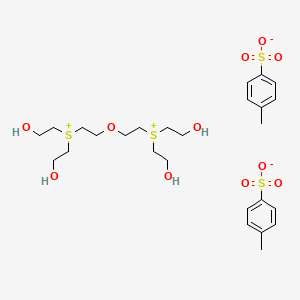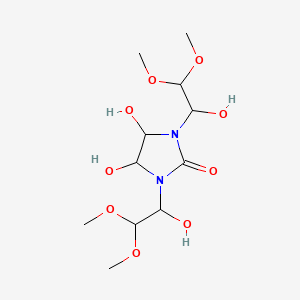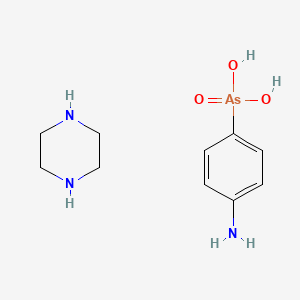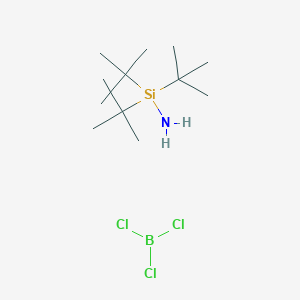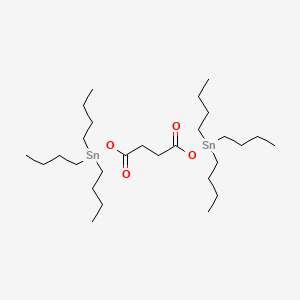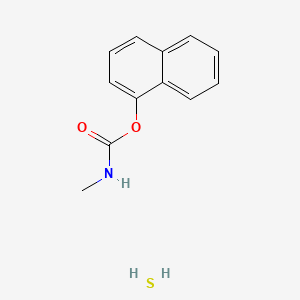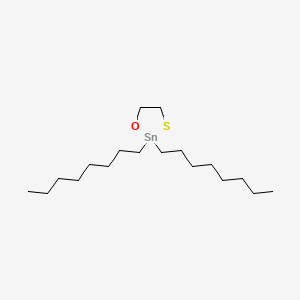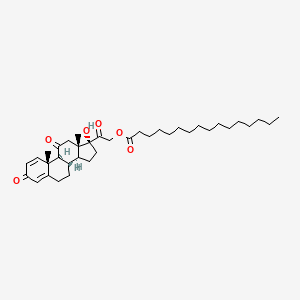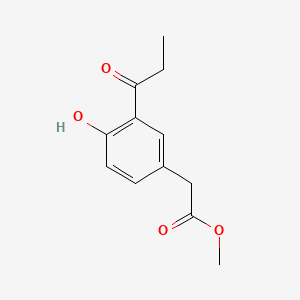
Einecs 237-545-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 237-545-0, also known as 3-(trimethoxysilyl)propylamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(trimethoxysilyl)propylamine is typically synthesized through the reaction of 3-chloropropyltrimethoxysilane with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3-(trimethoxysilyl)propylamine involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(trimethoxysilyl)propylamine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols.
Condensation: The silanols can further condense to form siloxane bonds.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Various substituted silanes.
Scientific Research Applications
3-(trimethoxysilyl)propylamine is used in a wide range of scientific research applications:
Chemistry: As a coupling agent in the synthesis of hybrid materials.
Biology: For surface modification of biomolecules and nanoparticles.
Medicine: In drug delivery systems and as a component in medical adhesives.
Industry: Used in coatings, adhesives, and sealants to enhance adhesion and durability.
Mechanism of Action
The primary mechanism of action of 3-(trimethoxysilyl)propylamine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with other silanols or react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
Similar Compounds
3-(triethoxysilyl)propylamine: Similar structure but with ethoxy groups instead of methoxy groups.
3-(trimethoxysilyl)propyl chloride: Similar structure but with a chloride group instead of an amine group.
Uniqueness
3-(trimethoxysilyl)propylamine is unique due to its combination of a reactive amine group and a hydrolyzable trimethoxysilyl group. This dual functionality allows it to act as both a coupling agent and a surface modifier, making it highly versatile in various applications.
Properties
CAS No. |
13833-40-4 |
|---|---|
Molecular Formula |
C10H26NO5P |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-aminoethanol;dibutyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C2H7NO/c1-3-5-7-11-13(9,10)12-8-6-4-2;3-1-2-4/h3-8H2,1-2H3,(H,9,10);4H,1-3H2 |
InChI Key |
HFBOEMKKBPSPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



